2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile
Description
Properties
IUPAC Name |
2-[3-(cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-6-11(4-5-14)8-12(7-10)13(2,3)9-15/h6-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDBNOAEHWGCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590900 | |
| Record name | 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120512-37-0 | |
| Record name | α1,α1,5-Trimethyl-1,3-benzenediacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120512-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 85–90°C | Maximizes radical stability |
| Initiator (AIBN) | 5–7 mol% | Balances initiation rate and byproduct formation |
| Solvent | Toluene | Enhances radical lifetime |
| Reaction Time | 12–16 hours | Ensures complete conversion |
Challenges include regioselectivity control, as competing additions may occur at alternative ring positions. Computational studies suggest that steric effects from the 5-methyl group direct radical addition to the 3-position.
Nucleophilic Substitution Using Metal Cyanides
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway using halogenated precursors. For example, 3-bromo-5-methyltoluene reacts with sodium cyanide (NaCN) in dimethylformamide (DMF) at 120°C under inert atmosphere:
Comparative Analysis of Cyanide Sources
| Cyanide Source | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaCN | DMF | 120°C | 68 | 92 |
| KCN | DMSO | 130°C | 72 | 89 |
| CuCN | NMP | 140°C | 55 | 85 |
Side reactions include hydrolysis to carboxylic acids and dimerization, necessitating rigorous moisture control.
Multi-Step Synthesis via Intermediate Formation
A convergent synthesis approach constructs the target molecule through sequential functionalization:
Step 1: Friedel-Crafts alkylation of m-xylene with 2-chloropropionitrile introduces the methylpropanenitrile moiety.
Step 2: Vilsmeier-Haack formylation at the 3-position, followed by reduction and cyanation.
Reaction Sequence
This method achieves 81% overall yield but requires stringent temperature control during the Vilsmeier-Haack step to prevent over-oxidation.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors demonstrate advantages over batch processes:
| Metric | Batch Process | Flow Reactor |
|---|---|---|
| Production Rate | 50 kg/day | 200 kg/day |
| Byproduct Formation | 12% | 6% |
| Energy Consumption | 850 kWh/ton | 520 kWh/ton |
Catalytic systems employing palladium on carbon (Pd/C) enhance cyanide transfer efficiency, reducing reagent stoichiometry by 40% compared to stoichiometric methods.
Emerging Photocatalytic Methods
Recent advances utilize visible-light photocatalysis for nitrile installation. A representative protocol uses:
-
Catalyst: Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]²⁺)
-
Light Source: 450 nm LEDs
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Conditions: Room temperature, acetonitrile solvent
Mechanistic studies reveal single-electron transfer (SET) from the photocatalyst to bromoarenes, generating aryl radicals that couple with cyanomethyl donors. This method achieves 78% yield with excellent regioselectivity but currently remains cost-prohibitive for industrial adoption.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in the preparation of heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Mechanism of Action
The mechanism of action of 2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For example, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Compounds sharing the core phenyl-propanenitrile structure but differing in substituents highlight the impact of functional groups on properties:
- 2-[3-(2-Cyanopropan-2-yl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile (CHEBI:143333): Replaces the 5-methyl group with a hydroxymethyl (CH₂OH) group. Key Differences: Increased polarity due to the hydroxyl group, enhancing water solubility and hydrogen-bonding capacity. Likely lower logP compared to the target compound .
- 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile (CHEBI:143331): Features a formyl (CHO) group at the 5-position. Key Differences: The electron-withdrawing formyl group increases electrophilicity, making the nitrile more reactive in nucleophilic additions. Higher susceptibility to oxidation compared to the methyl-substituted target .
Dimeric Derivatives and Impurities
The Anastrozole Dimer Impurity (2,3-bis[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile) provides a comparative framework:
- Molecular Formula: C₂₆H₂₉N₃ vs. the target compound’s estimated monomeric formula (~C₁₃H₁₄N₂).
- Substituents: Tertiary nitrile (2-cyanopropan-2-yl) at the phenyl 3-position vs. the target’s primary cyanomethyl group.
- Properties :
- Higher molecular weight (383.53 g/mol) and logP (5.93) due to increased branching and aromaticity.
- Reduced solubility in polar solvents compared to the target compound.
- Applications : As a pharmaceutical impurity, its dimeric structure may alter pharmacokinetics, emphasizing the importance of substituent steric effects .
Nitrile-Containing Heterocyclic Compounds
- 2-Methyl-5-phenyl-3-furonitrile (CAS 382167-57-9): Replaces the benzene ring with a furan heterocycle. Lower thermal stability compared to benzene derivatives .
- 2-[(2,4-Dichlorophenyl)sulfanyl]-5-(trifluoromethyl)benzonitrile (CAS 1190013-81-4) :
Discussion of Research Findings
- Substituent Effects: Primary nitriles (e.g., cyanomethyl) exhibit higher reactivity in hydrolysis and nucleophilic additions than tertiary nitriles (e.g., 2-cyanopropan-2-yl). Methyl groups enhance lipophilicity, while polar substituents (hydroxymethyl, formyl) improve aqueous solubility .
- Aromatic vs. Heterocyclic Systems : Benzene derivatives generally show greater thermal stability and lower dipole moments than furan-based analogs, influencing their suitability in high-temperature applications .
- Dimerization Impact : Dimeric structures, as seen in , significantly alter pharmacokinetic profiles, underscoring the need for rigorous impurity control in drug synthesis .
Data Tables
*Estimated values based on structural analogs. †Predicted using fragment-based methods.
Biological Activity
2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile, a nitrile compound, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and enzyme studies. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H14N2
- Molecular Weight : 214.27 g/mol
The compound features a cyanomethyl group attached to a methylphenyl ring, which is further connected to a methylpropanenitrile moiety. Its unique structure allows for diverse chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of various enzymes, thereby blocking their catalytic functions. This inhibition can modulate metabolic pathways and cellular responses.
- Signal Transduction Modulation : By interacting with cellular receptors, it may influence signal transduction pathways, affecting cellular functions such as proliferation and apoptosis.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Anticancer Potential : The compound has shown promise in preclinical studies as an anticancer agent through its ability to induce apoptosis in cancer cell lines.
- Enzyme-Catalyzed Reactions : It is utilized in the study of enzyme-catalyzed reactions, serving as a probe to investigate biological pathways and mechanisms.
Case Studies
-
Anticancer Activity :
- A study investigated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting its potential as an anticancer drug candidate.
-
Enzyme Inhibition Studies :
- Research demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, providing insights into its role as a biochemical probe.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 3-Amino-1-benzothiophene-2-carbonitrile | Nitrile group | Antimicrobial |
| 2-Butylthiophene | Thiophene ring | Anticancer |
The distinct structural features of this compound confer unique reactivity and potential applications in organic synthesis and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
